molecular formula C9H13ClN2O3 B15124333 3-(4-Nitrophenoxy)-1-propanamine HCl CAS No. 100840-64-0

3-(4-Nitrophenoxy)-1-propanamine HCl

Cat. No.: B15124333
CAS No.: 100840-64-0
M. Wt: 232.66 g/mol
InChI Key: BLCCRXVDPAKRKB-UHFFFAOYSA-N
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Description

3-(4-Nitrophenoxy)-1-propanamine HCl is an organic compound that belongs to the class of nitrophenyl ethers It is characterized by the presence of a nitrophenoxy group attached to a propanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenoxy)-1-propanamine HCl typically involves the nucleophilic substitution reaction of 4-nitrophenol with 3-chloropropanamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of polymer-supported reagents can facilitate the separation and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenoxy)-1-propanamine HCl can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed

    Oxidation: The major product is 3-(4-Aminophenoxy)-1-propanamine.

    Reduction: The major product is 3-(4-Aminophenoxy)-1-propanamine.

    Substitution: The major products depend on the electrophile used, resulting in various substituted amine derivatives.

Scientific Research Applications

3-(4-Nitrophenoxy)-1-propanamine HCl has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenoxy)-1-propanamine HCl involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The amine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenoxy)phenyl derivatives: These compounds share the nitrophenoxy group but differ in the attached functional groups.

    4-Nitrophenyl chloroformate derivatives: These compounds have similar reactivity due to the presence of the nitrophenyl group.

    4-(2-Nitrophenoxy)benzamide derivatives: These compounds have similar structural features and potential biological activities.

Uniqueness

3-(4-Nitrophenoxy)-1-propanamine HCl is unique due to the presence of both the nitrophenoxy and propanamine groups, which confer specific reactivity and biological activity

Biological Activity

3-(4-Nitrophenoxy)-1-propanamine hydrochloride, with the molecular formula C₉H₁₃ClN₂O₃ and a molar mass of approximately 232.66 g/mol, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into the synthesis, biological interactions, and pharmacological implications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of 3-(4-Nitrophenoxy)-1-propanamine HCl typically involves nucleophilic substitution reactions. Common methods include:

  • Reaction of 4-nitrophenol with 3-chloropropanamine : This method highlights the compound's versatility as an intermediate in organic synthesis.
  • Phenoxyacetic acid with nitric acid followed by propionamide treatment : This approach further emphasizes its utility in generating derivatives with enhanced biological activity.

Potential Pharmacological Effects

Research indicates that compounds structurally related to this compound may have the following biological activities:

  • Serotonin uptake inhibition : Similar propanamines have been identified as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating mood disorders .
  • Antiproliferative effects : Compounds with analogous structures have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in oncology .

Table 1: Comparative Analysis of Similar Compounds

Compound NameBiological ActivityUnique Aspects
This compoundPotential SSRI activityVersatile intermediate for drug synthesis
N-methyl-3-(4-methoxyphenoxy)-3-phenylpropanamineSelective serotonin uptake inhibitorUsed in treating mood disorders
CR232Antiproliferative against cancer cellsDemonstrated efficacy against melanoma and cervical cancer cells

Research Insights

A study highlighted that structural modifications in phenoxy derivatives can significantly influence their biological activity. For instance, the introduction of different substituents on the aromatic ring can enhance or diminish their interaction with target proteins involved in neurotransmission and cell cycle regulation .

Properties

CAS No.

100840-64-0

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

IUPAC Name

3-(4-nitrophenoxy)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H12N2O3.ClH/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13;/h2-5H,1,6-7,10H2;1H

InChI Key

BLCCRXVDPAKRKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCN.Cl

Origin of Product

United States

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